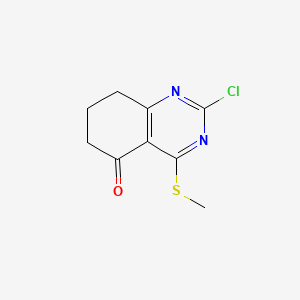

2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a chlorine atom at the second position, a methylthio group at the fourth position, and a quinazolinone core structure

Preparation Methods

The synthesis of 2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 2-chloroaniline and methylthiol.

Cyclization Reaction: The starting materials undergo a cyclization reaction to form the quinazolinone core. This step often involves the use of a dehydrating agent and a catalyst to facilitate the formation of the heterocyclic ring.

Chlorination and Methylthiolation: The quinazolinone core is then chlorinated at the second position and methylthiolated at the fourth position using appropriate reagents and conditions.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinazolinone core.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:

2-Chloro-4-(methylthio)pyrimidine: This compound has a similar structure but lacks the quinazolinone core.

4-Chloro-2-(methylthio)pyrimidine: Another similar compound with a pyrimidine core instead of a quinazolinone core.

2-Chloro-4,6-dimethoxypyrimidine: This compound has methoxy groups instead of a methylthio group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinazolinone core, which can impart distinct chemical and biological properties.

Biological Activity

2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₉ClN₂OS

- Molecular Weight : 228.70 g/mol

- CAS Number : 2857089-67-7

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The following mechanisms have been identified:

-

Inhibition of Tubulin Polymerization :

- Compounds in this class disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. For instance, a related compound demonstrated strong anticancer activity by arresting the cell cycle at the G2/M phase and inducing apoptosis through upregulation of cleaved PARP-1 and caspase-3 .

- Selectivity Against Kinases :

- Microtubule Depolymerization :

Biological Activity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.5 | Tubulin inhibition |

| U251 | 2.0 | Microtubule disruption |

| PANC-1 | 1.8 | Apoptosis induction |

| A549 | 1.9 | Cell cycle arrest |

| A375 | 2.1 | Cleaved PARP-1 upregulation |

Case Study 1: Anticancer Activity

A recent study synthesized various derivatives of quinazolinones and tested their antiproliferative activities against multiple cancer cell lines including HepG2 and A549. The most promising derivative exhibited an IC₅₀ value of approximately 1.5 µM against HepG2 cells, demonstrating potent anticancer properties through mechanisms involving tubulin inhibition and apoptosis .

Case Study 2: Selective Kinase Inhibition

Another investigation highlighted the selectivity of certain derivatives against kinases, which is crucial for reducing side effects in cancer therapies. The study found that while the compound inhibited tubulin polymerization effectively, it did not significantly affect other cellular pathways typically targeted by kinase inhibitors .

Properties

Molecular Formula |

C9H9ClN2OS |

|---|---|

Molecular Weight |

228.70 g/mol |

IUPAC Name |

2-chloro-4-methylsulfanyl-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C9H9ClN2OS/c1-14-8-7-5(11-9(10)12-8)3-2-4-6(7)13/h2-4H2,1H3 |

InChI Key |

QZOBAQQRWURJSU-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=NC2=C1C(=O)CCC2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.